BenchChemオンラインストアへようこそ!

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Physicochemical profiling Drug-likeness optimization Kinase inhibitor design

Maximize your kinase inhibitor SAR exploration with 2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 607368-91-2). Unlike halogen-pre-committed analogs, its unsubstituted pyridine ring offers four-directional parallel diversification, enabling rapid tetrazole or amidoxime library synthesis for ROCK1, CDK2, and MSK-1 programs. Insist on NLT 98% purity to eliminate impurity cascades in multi-step GSK269962A-series routes. ISO-certified for reproducible lead optimization.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 607368-91-2
Cat. No. B3192065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
CAS607368-91-2
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=NC=C2)N=C1CC#N
InChIInChI=1S/C10H10N4/c1-2-14-9-4-6-12-7-8(9)13-10(14)3-5-11/h4,6-7H,2-3H2,1H3
InChIKeyVNNMWKWRDVJJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 607368-91-2) – Procurement-Ready Imidazopyridine Acetonitrile Building Block


2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 607368-91-2; molecular formula C₁₀H₁₀N₄; MW 186.21) is a heterocyclic acetonitrile derivative built on the imidazo[4,5-c]pyridine scaffold . The compound features an N1-ethyl substituent and a reactive nitrile group at the 2-position, classifying it as a synthetic intermediate rather than a terminal bioactive molecule. The imidazo[4,5-c]pyridine core is a recognized privileged scaffold in kinase inhibitor discovery, and the acetonitrile side chain enables versatile downstream functionalization [1].

Why CAS 607368-91-2 Cannot Be Interchanged with Other Imidazo[4,5-c]pyridine Acetonitrile Analogs


Although multiple imidazo[4,5-c]pyridine-2-acetonitrile derivatives are commercially catalogued, critical structural variations—notably the N1 substituent identity, the presence or absence of halogen atoms on the pyridine ring, and the oxidation state of the bicyclic system—directly dictate the compound's physicochemical properties, reactivity at the nitrile group, and its suitability as a precursor for specific kinase-targeted chemical series [1]. The N1-ethyl group provides a calculated lipophilicity increment of approximately 0.5–0.8 logP units relative to the N1-unsubstituted analog (CAS 1340134-42-0), while maintaining a lower molecular weight and greater synthetic tractability than halogenated variants such as CAS 842144-05-2 . These differences translate into concrete downstream divergences in pharmacokinetic profiles of final drug candidates and the efficiency of multi-step synthetic routes [2].

Quantitative Evidence for 2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile Differentiation Versus Analogs


N1-Ethyl Substitution Confers Lipophilicity Advantage Over N1-Unsubstituted Analog

The N1-ethyl group distinguishes CAS 607368-91-2 from the N1-unsubstituted prototype 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 1340134-42-0). The ethyl substituent increases heavy atom count by 2 (14 vs. 12), adds one rotatable bond (2 vs. 1), and raises molecular weight from 158.16 to 186.21 Da . These modifications translate into an estimated logP increase of 0.5–0.8 units, enhancing passive membrane permeability in downstream drug candidates while retaining compliance with Lipinski's rule-of-five parameters .

Physicochemical profiling Drug-likeness optimization Kinase inhibitor design

Absence of Halogen Substituents Enables Broader Late-Stage Diversification Versus Bromo/Chloro Analogs

CAS 607368-91-2 carries no halogen substituents on the imidazo[4,5-c]pyridine core, in contrast to 2-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 842144-05-2; MW 299.55; Br + Cl substituents) and 2-(7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 842143-97-9; Br substituent) . The unsubstituted pyridine ring of the target compound preserves all four aromatic C–H positions for subsequent electrophilic substitution, cross-coupling, or directed metalation, whereas the halogenated analogs pre-commit specific positions and introduce potential dehalogenation liabilities .

Late-stage functionalization Medicinal chemistry Parallel synthesis

Aromatic Imidazo[4,5-c]pyridine Core Preserves Planarity for Kinase Hinge Binding Versus Saturated Tetrahydro Analog

The target compound retains a fully aromatic bicyclic system, distinguishing it from 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 1706456-63-4), in which the pyridine ring is saturated . The aromaticity of the imidazo[4,5-c]pyridine core is critical for the π-stacking and hydrogen-bonding interactions observed in kinase active sites, as demonstrated by the subnanomolar ROCK1 potency of the aminofurazan-azabenzimidazole series built on this exact scaffold (compound 6n: subnanomolar enzyme potency; in vivo antihypertensive activity in rat model) [1].

Kinase hinge-binding scaffold Structure-based drug design Flat SAR

Commercial Purity Benchmark: NLT 98% Versus Typical 95% for Closest Analogs

Multiple suppliers list CAS 607368-91-2 at NLT 98% purity, including MolCore and SynBlock , whereas the nearest unsubstituted analog (CAS 1340134-42-0) is typically offered at 95% purity [1], and the 7-bromo-4-chloro derivative (CAS 842144-05-2) is listed at 95+% at common suppliers [2]. A 3-percentage-point purity difference corresponds to up to 3% w/w of unidentified impurities, which can confound reaction stoichiometry and introduce side products in multi-step syntheses.

Chemical procurement Building block quality Reproducibility

2-Acetonitrile Group as a More Versatile Synthetic Handle Versus 2-Ester Analogs in ROCK Inhibitor Synthesis

The nitrile group in CAS 607368-91-2 can be converted via well-established methodology into aminofurazan (1,2,5-oxadiazol-3-amine) motifs—the critical pharmacophore for Rho-kinase hinge binding—as demonstrated in the synthesis of GSK269962A and SB-772077-B [1]. The ethyl ester analog (ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate) requires additional hydrolysis and activation steps to reach the same synthetic intermediates, adding 1–2 synthetic steps . The nitrile also enables direct conversion to tetrazoles (via [3+2] cycloaddition with azide), amidoximes (NH₂OH), primary amines (reduction), and aldehydes (Stephen reduction), none of which are directly accessible from the ester without intermediate transformations .

Synthetic methodology ROCK inhibitor synthesis Functional group interconversion

Provenance in a Clinically Relevant ROCK Inhibitor Program with In Vivo Validation

The imidazo[4,5-c]pyridine core bearing a 2-acetonitrile substituent is the direct synthetic precursor to the aminofurazan-azabenzimidazole series of Rho-kinase inhibitors, which includes SB-772077-B (ROCK1 IC₅₀ = 5.6 nM; ROCK2 IC₅₀ = 6 nM) and GSK269962A (ROCK1 IC₅₀ = 1.6 nM; ROCK2 IC₅₀ = 4 nM) . In the rat monocrotaline-induced pulmonary hypertension model, SB-772077-B demonstrated superior vasodilatory potency compared to Y-27632 and fasudil, decreasing pulmonary and systemic arterial pressures at intravenous doses [1]. Oral administration of GSK269962A produced dose-dependent blood pressure reduction in spontaneously hypertensive rats at doses of 1–30 mg/kg [2].

Translational pharmacology ROCK inhibition Antihypertensive drug discovery

Procurement-Relevant Application Scenarios for 2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile (CAS 607368-91-2)


Synthesis of 2-Aminofurazan-azabenzimidazole ROCK Inhibitors for Cardiovascular Research

This compound serves as the immediate precursor for the 2-aminofurazan (1,2,5-oxadiazol-3-amine) pharmacophore that defines the GSK269962A/SB-772077-B series. The nitrile group undergoes amidoxime formation with hydroxylamine followed by cyclization to the oxadiazole, generating the planar hinge-binding motif that delivers subnanomolar ROCK1 potency (compound 6n IC₅₀ <1 nM) [1]. The resulting inhibitors have demonstrated robust blood pressure lowering in multiple hypertensive rat models, validating this synthetic route for cardiovascular drug discovery programs [2].

Parallel Synthesis of Diversified Kinase Inhibitor Libraries via Late-Stage Pyridine Functionalization

The unsubstituted pyridine ring (C4, C6, C7, C8 positions available) enables four-directional parallel diversification from a single batch of starting material. Each position can be independently elaborated through electrophilic aromatic substitution, directed ortho-metalation, or transition-metal-catalyzed cross-coupling, generating structurally diverse analog sets without the synthetic burden of de novo scaffold construction. Compared to the 7-bromo-4-chloro analog (CAS 842144-05-2) which pre-commits two of four positions, the target compound provides maximal flexibility for SAR exploration [3].

Multi-Kinase Profiling via Acetonitrile-to-Tetrazole and Acetonitrile-to-Amidoxime Diversification

The nitrile group enables rapid diversification into tetrazoles (via [3+2] cycloaddition with NaN₃) and amidoximes (NH₂OH), both of which are privileged motifs for modulating kinase selectivity profiles. Tetrazole-containing analogs have been reported to shift selectivity from ROCK1 toward CDK2 (IC₅₀ = 169 nM for the tetrazole analog CHEMBL189657 bearing the same 1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl core) [4], while amidoxime derivatives modulate MSK-1 activity (IC₅₀ = 107 nM for CHEMBL191104) [5]. This functional group plasticity allows a single procurement decision to support multiple distinct target programs.

Medicinal Chemistry Scale-Up with ISO-Certified Quality Assurance

For laboratories transitioning from hit-to-lead into lead optimization where reproducible reaction outcomes and accurate stoichiometry are critical, sourcing this compound at NLT 98% purity from ISO-certified suppliers (e.g., MolCore) minimizes impurity-related variability. The 3-percentage-point purity advantage over the nearest unsubstituted analog (CAS 1340134-42-0, typically 95%) reduces the risk of side-reaction cascades that can consume weeks of troubleshooting in multi-step sequences .

Quote Request

Request a Quote for 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.